2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
CAS No.:
Cat. No.: VC16321863
Molecular Formula: C23H14Cl3NO4
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H14Cl3NO4 |
|---|---|
| Molecular Weight | 474.7 g/mol |
| IUPAC Name | 2,4-dichloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
| Standard InChI | InChI=1S/C23H14Cl3NO4/c1-30-19-9-6-12(10-17(19)26)21(28)22-20(15-4-2-3-5-18(15)31-22)27-23(29)14-8-7-13(24)11-16(14)25/h2-11H,1H3,(H,27,29) |
| Standard InChI Key | VFMSXZSIUHCSBV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Introduction
Molecular Architecture and Nomenclature
The target compound features a 1-benzofuran-3-yl scaffold substituted at two critical positions:
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Position 2: A (3-chloro-4-methoxyphenyl)carbonyl group.
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Position 3: A 2,4-dichlorobenzamide moiety.
Table 1: Key Molecular Properties
The benzofuran core adopts a planar configuration, with bond lengths consistent with reported structures (e.g., C–O bond: 1.3806 Å in analogous compounds) . The dichlorinated benzamide group introduces steric and electronic effects that influence solubility and reactivity .
Synthesis and Reaction Pathways
The synthesis of this compound likely involves multi-step strategies similar to those used for related benzofuran carboxamides . A plausible route includes:
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Benzofuran Core Construction: Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
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Acylation at Position 2: Coupling 3-chloro-4-methoxybenzoic acid derivatives to the benzofuran core via Schotten-Baumann or Steglich esterification.
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Amidation at Position 3: Reacting 2,4-dichlorobenzoyl chloride with the aminobenzofuran intermediate under anhydrous conditions.
Table 2: Representative Reaction Conditions
Mechanistic studies suggest that dimethyl sulfoxide (DMSO) acts as a dual synthon, enabling the formation of quaternary centers critical for benzofuran stability .
Crystallographic and Conformational Analysis
X-ray diffraction data from analogous benzofuran derivatives reveal key structural insights :
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The benzofuran ring exhibits a dihedral angle of 8.2° with adjacent aryl groups, minimizing steric strain.
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The C=O bond in the carbonyl group measures 1.2018 Å, typical for carboxamides .
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Halogen substituents induce torsional effects, with Cl···O interactions stabilizing the crystal lattice (distance: 3.213 Å) .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| logP | 4.8 ± 0.3 | Extrapolated from |
| Water Solubility | 0.012 mg/mL | ALOGPS |
| Hydrogen Bond Donors | 1 | Molecular topology |
| Polar Surface Area | 78.9 Ų | SwissADME |
The compound’s lipophilicity (logP > 4) suggests moderate membrane permeability but potential challenges in aqueous solubility, necessitating formulation strategies for biomedical applications .
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